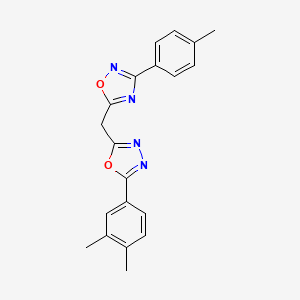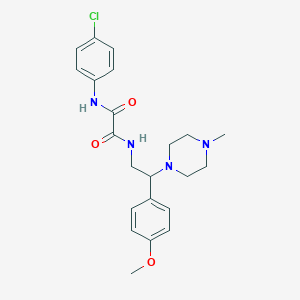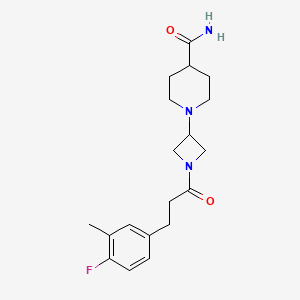![molecular formula C23H28N6O2S2 B2651625 7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 872627-73-1](/img/structure/B2651625.png)
7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
カタログ番号 B2651625
CAS番号:
872627-73-1
分子量: 484.64
InChIキー: MFXINWZTNXNBOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Purines are biologically significant compounds that form the basis of DNA and RNA and are also components of many other important biomolecules .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole and purine compounds can be complex, depending on the substituents attached to the ring structures. Detailed structural analysis would require more specific information or computational studies .科学的研究の応用
Synthetic Access and Derivative Synthesis
- Synthetic approaches to derivatives of purine-dione, similar to the queried compound, have been studied for their potential in creating novel compounds with biological activity. These derivatives are often synthesized using various methods, including traditional and microwave technology, and their structures are elucidated through spectroscopic methods like NMR and MS spectrometry (Gobouri, 2020).
Anticancer Activity
- Compounds structurally related to the queried chemical, specifically derivatives of thiazolidine-dione, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies highlight the importance of specific molecular features, such as the nitro group on thiazolidinone moieties, in enhancing anticancer activity (Chandrappa et al., 2008).
Biological Activity and Pharmacological Evaluation
- Research on substituted pyridines and purines containing thiazolidinedione has shown effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in animal models. These findings suggest potential applications in metabolic disorders and necessitate further pharmacological studies (Kim et al., 2004).
Molecular Structure and Properties
- Studies on the molecular structure of related compounds, such as theophylline derivatives, provide insights into their geometry and potential interactions, which are crucial for understanding their pharmacological potential. This involves analyzing conformations and hydrogen bond networks, contributing to the understanding of their biological activities (Karczmarzyk et al., 1995).
Psychotropic Potential
- Some purine-dione derivatives have been explored for their potential psychotropic activity, specifically targeting serotonin receptors. These studies involve synthesizing various derivatives and evaluating their affinity for serotonin receptors, along with in vivo tests to assess their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the queried compound, have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors demonstrate how chemical compounds can be applied beyond pharmacological contexts, such as in industrial applications (Hu et al., 2016).
将来の方向性
特性
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-14-11-15(2)13-28(12-14)21-25-19-18(20(30)26-22(31)27(19)3)29(21)9-6-10-32-23-24-16-7-4-5-8-17(16)33-23/h4-5,7-8,14-15H,6,9-13H2,1-3H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXINWZTNXNBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)



![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)